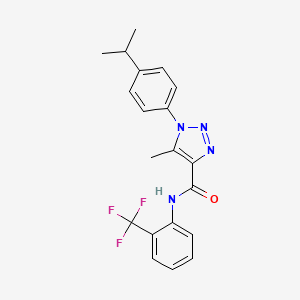

1-(4-isopropylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with aryl groups and a carboxamide moiety. The structure features a 4-isopropylphenyl group at the 1-position of the triazole and a 2-(trifluoromethyl)phenyl group on the amide nitrogen.

Properties

IUPAC Name |

5-methyl-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4O/c1-12(2)14-8-10-15(11-9-14)27-13(3)18(25-26-27)19(28)24-17-7-5-4-6-16(17)20(21,22)23/h4-12H,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTGLNUPQLYZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of diarylamines, a class of compounds widely found in drugs and natural products. Diarylamines have been used to construct diverse molecular structures with extensive pharmacological activity.

Mode of Action

It’s known that diarylamines and their derivatives can interact with various targets in the body, leading to a range of biological effects. The compound’s interaction with its targets could involve the formation of covalent bonds, hydrogen bonds, or other types of interactions, leading to changes in the target’s function.

Biological Activity

The compound 1-(4-isopropylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is . The structural characteristics of triazoles contribute significantly to their biological properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the isopropylphenyl moiety may influence receptor interactions.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Triazole Ring | Present |

| Isopropyl Phenyl Group | Present |

| Trifluoromethyl Group | Present |

| Carboxamide Functionality | Present |

Antimicrobial Activity

Triazoles, including the compound in focus, have demonstrated significant antimicrobial properties. A study highlighted that triazole derivatives exhibit potent antifungal activity against various pathogens. The presence of both the triazole ring and substituents such as trifluoromethyl groups enhances their efficacy against fungal strains by disrupting cell membrane integrity and inhibiting ergosterol synthesis .

Antiparasitic Activity

Recent research has shown that 1,2,3-triazoles possess promising antitrypanosomal activity. For instance, derivatives with similar structures have been tested against Trypanosoma cruzi, demonstrating IC50 values significantly lower than traditional treatments. The compound's ability to penetrate cellular membranes efficiently suggests potential for treating Chagas disease .

Anticancer Potential

The anticancer potential of triazole derivatives has been widely studied. The compound's structure allows for interactions with various biological targets involved in cancer progression. In vitro studies have indicated that triazole compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazoles is crucial for optimizing their biological activity. Modifications on the phenyl rings and the introduction of electron-withdrawing groups like trifluoromethyl have been shown to enhance potency. For example, compounds with bulky substituents at specific positions on the triazole ring exhibited improved selectivity towards cancer cell lines compared to normal cells .

Case Study 1: Antifungal Activity Evaluation

A comparative study evaluated the antifungal efficacy of various triazole derivatives, including the target compound. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against Candida albicans, with IC50 values ranging from 0.5 to 5 µM .

Case Study 2: Antitrypanosomal Activity

In a study assessing the efficacy of triazole derivatives against T. cruzi, a lead compound showed an IC50 value of 2 µM in inhibiting parasite growth in vitro. This study underscored the potential for further development of triazole-based therapies for Chagas disease .

Comparison with Similar Compounds

Structural Variations in Key Substituents

The compound’s closest analogs share the 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents on the aryl rings and amide nitrogen. Key examples include:

Electronic and Steric Effects

- Trifluoromethyl Group: The target compound’s 2-(trifluoromethyl)phenyl group provides strong electron-withdrawing effects, enhancing metabolic stability compared to electron-donating groups (e.g., methoxy in LOHWIP ).

- Isopropyl vs. Chlorine/Methyl : The 4-isopropylphenyl substituent introduces greater steric hindrance than 4-chlorophenyl (ZIPSEY) or 4-methylphenyl ( ), which may influence binding pocket interactions in biological targets.

Crystallographic and Conformational Analysis

- Hirshfeld Surface Analysis : Studies on analogs (e.g., ) reveal that substituents like chlorine or methoxy influence intermolecular interactions (e.g., C–H···π, halogen bonds). The target compound’s trifluoromethyl group may promote C–F···H interactions, affecting crystal packing.

- Torsional Flexibility : The triazole-amide linkage allows rotational freedom, but steric hindrance from the isopropyl group may restrict conformational flexibility compared to less bulky analogs (e.g., BEBJEZ ).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves a multi-step process, starting with the formation of a triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

Precursor Preparation : Condensation of substituted anilines (e.g., 4-isopropylaniline) with isocyanides to form carboximidoyl chlorides .

Triazole Formation : Reaction with sodium azide under controlled pH (6–7) and temperature (60–80°C) to generate the triazole ring .

Functionalization : Coupling with 2-(trifluoromethyl)phenylamine via carbodiimide-mediated amidation .

Optimization Strategies :

- Use Thin Layer Chromatography (TLC) to monitor reaction progress .

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .

- Screen catalysts (e.g., Cu(I) vs. Ru(II)) to improve yield .

Q. How should structural characterization be performed using spectroscopic and computational methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from isopropyl and trifluoromethyl groups .

- 19F NMR : Confirm the presence of the -CF3 group (δ ≈ -60 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+: ~406.15 g/mol) .

- Computational Tools :

- SMILES Validation : Cross-check with PubChem’s canonical SMILES string .

- Density Functional Theory (DFT) : Simulate IR spectra to validate functional groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound’s biological activity?

Methodological Answer:

- SAR Workflow :

- Derivative Synthesis : Modify substituents (e.g., replace isopropyl with ethyl or cyclopropyl) .

- Biological Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using IC50 assays .

- Data Correlation : Use multivariate analysis to link substituent hydrophobicity (logP) with cytotoxicity .

- Key Findings :

- Electron-withdrawing groups (e.g., -CF3) enhance target binding affinity .

- Methyl groups at C5 improve metabolic stability .

Q. What computational strategies can predict this compound’s reactivity and target interactions?

Methodological Answer:

- Reaction Path Search :

- Use quantum chemical calculations (e.g., Gaussian 16) to model reaction intermediates .

- Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways .

- Molecular Docking :

Q. How can contradictions in biological data across studies be resolved?

Methodological Answer:

- Meta-Analysis Framework :

- Variable Harmonization : Normalize assay conditions (e.g., cell passage number, serum concentration) .

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., NIH’s Assay Guidance Manual) .

- Statistical Modeling : Apply Bayesian hierarchical models to account for inter-lab variability .

Q. What strategies enable regioselective functionalization of the triazole core?

Methodological Answer:

- Directing Groups : Introduce a temporary acetyl group at N1 to bias C4 carboxylation .

- Catalyst Screening : Test Pd(0)/NHC complexes for Suzuki-Miyaura coupling at C5 .

- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.